molecular formula C26H30O6 B1249676 Kenganthranol C

Kenganthranol C

Cat. No. B1249676
M. Wt: 438.5 g/mol
InChI Key: XIQDGAKRANNCDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kenganthranol C is a natural product found in Harungana madagascariensis with data available.

Scientific Research Applications

Alpha-Glucosidase Inhibition

Kenganthranol C has been identified as a significant alpha-glucosidase inhibitor. This property was discovered in a study that isolated various compounds, including kenganthranol C, from Harungana madagascariensis. The compound demonstrated notable activity in alpha-glucosidase inhibition tests, suggesting potential applications in managing diseases like diabetes, where alpha-glucosidase inhibitors are valuable for controlling blood sugar levels (Kouam et al., 2006).

Antimicrobial Activity

A separate study identified kenganthranol C as a prenylated anthranol with antimicrobial properties, especially against Gram-positive bacteria. This discovery was made during an investigation of compounds isolated from the leaves of Harungana madagascariensis. The study's findings highlight the potential of kenganthranol C in developing new antibacterial agents (Kouam et al., 2007).

Novel Structural Features

Research into the structural aspects of kenganthranol C has revealed unique features. One study examining new prenylated anthranols from Harungana madagascariensis noted that kenganthranol C possesses distinctive structural characteristics. Understanding these features is crucial for exploring its potential applications in various scientific fields (Johnson et al., 2016).

Potential in Nanomedical Applications

While not directly related to kenganthranol C, research on nanomedical applications provides a broader context for its potential use. Advances in nanotechnology and nanocatalytic medicine suggest that compounds like kenganthranol C could be explored for innovative delivery systems or therapeutic applications in the future, enhancing their efficacy and reducing potential side effects (Devi et al., 2019; Yang et al., 2019).

properties

Product Name

Kenganthranol C

Molecular Formula

C26H30O6

Molecular Weight

438.5 g/mol

IUPAC Name

5,7-dihydroxy-2-(2-hydroxypropan-2-yl)-11-methoxy-9-methyl-10-(3-methylbut-2-enyl)-2,11-dihydro-1H-naphtho[3,2-e][1]benzofuran-6-one

InChI

InChI=1S/C26H30O6/c1-12(2)7-8-14-13(3)9-16(27)22-20(14)25(31-6)21-15-10-19(26(4,5)30)32-18(15)11-17(28)23(21)24(22)29/h7,9,11,19,25,27-28,30H,8,10H2,1-6H3

InChI Key

XIQDGAKRANNCDI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1CC=C(C)C)C(C3=C(C2=O)C(=CC4=C3CC(O4)C(C)(C)O)O)OC)O

synonyms

kenganthranol C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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